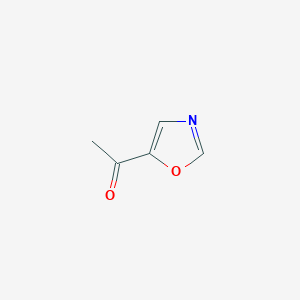
3-Chloro-6-ethoxy-2,4-dimethylbenzaldehyde
Vue d'ensemble
Description
3-Chloro-6-ethoxy-2,4-dimethylbenzaldehyde is a chemical compound with the molecular formula C11H13ClO2 and a molecular weight of 212.67 . It is used in various chemical reactions and is a valuable building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of 3-Chloro-6-ethoxy-2,4-dimethylbenzaldehyde consists of 11 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The SMILES representation of the molecule isCCOC1=CC(=C(C(=C1C=O)C)Cl)C .
Applications De Recherche Scientifique
Comprehensive Analysis of 3-Chloro-6-ethoxy-2,4-dimethylbenzaldehyde Applications
3-Chloro-6-ethoxy-2,4-dimethylbenzaldehyde is a versatile chemical compound with a range of applications in scientific research. Below is a detailed analysis of its unique applications across various fields.
Pharmaceutical Research: This compound is utilized in the synthesis of various pharmaceuticals. Its structure is key in the formation of compounds that exhibit anti-inflammatory and analgesic properties. Researchers are exploring its efficacy in creating new medications that can be used to treat chronic pain conditions.
Material Science: In material science, this compound is being studied for its potential use in creating novel polymers. Its unique chemical properties could lead to the development of materials with improved thermal stability and mechanical strength, which could have significant industrial applications.
Agricultural Chemistry: The compound’s derivatives are being tested as potential precursors for pesticides. Its chemical structure could be the basis for developing new pesticides that are more effective and environmentally friendly.
Organic Synthesis: 3-Chloro-6-ethoxy-2,4-dimethylbenzaldehyde serves as an important intermediate in organic synthesis. It is used to construct complex molecules, particularly in the synthesis of aromatic compounds, which are fundamental in various chemical industries.
Analytical Chemistry: In analytical chemistry, this compound is used as a reagent in chromatography for detecting certain substances. Its reactivity makes it suitable for use in complexation reactions that are essential for the qualitative analysis of various organic compounds.
Catalysis: Researchers are investigating the use of this compound as a catalyst in chemical reactions. Its potential to increase the efficiency of certain reactions could have significant implications in reducing energy consumption and costs in industrial processes.
Environmental Science: The compound’s derivatives are being studied for their ability to remove pollutants from the environment. Its application in environmental remediation efforts could help in the development of more effective methods for pollution control.
Cosmetic Industry: In the cosmetic industry, derivatives of this compound are being explored for their use in skincare products. Its properties could contribute to the development of new formulations that offer better protection against environmental damage.
Each of these applications demonstrates the broad potential of 3-Chloro-6-ethoxy-2,4-dimethylbenzaldehyde in advancing scientific research and its impact on various industries . The ongoing studies and experiments in these fields are crucial for unlocking the full potential of this chemical compound.
Safety and Hazards
Propriétés
IUPAC Name |
3-chloro-6-ethoxy-2,4-dimethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-4-14-10-5-7(2)11(12)8(3)9(10)6-13/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAQDFNBCJEATF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1)C)Cl)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-ethoxy-2,4-dimethylbenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![N-(4-Chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda6-thieno[3,2-C][1,2]thiazine-3-carboxamide](/img/structure/B1423853.png)
![N-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B1423856.png)